2-(3-Fluoro-4-isopropoxyphenyl)acetic acid
Description
2-(3-Fluoro-4-isopropoxyphenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by a fluorine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring. This compound belongs to a broader class of arylacetic acids, which are pivotal in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic properties.
Properties
IUPAC Name |
2-(3-fluoro-4-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSAGIXCYRMWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-isopropoxybenzene.
Halogenation: The benzene ring is halogenated using a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the ortho position relative to the isopropoxy group.
Grignard Reaction: The halogenated intermediate undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide.
Carboxylation: The phenyl magnesium bromide is then carboxylated using carbon dioxide to yield the desired 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2-(3-Fluoro-4-isopropoxyphenyl)acetic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Crystallinity
The crystal structures of closely related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid , reveal critical insights into substituent-driven conformational changes:
- Bromo-Methoxy Analogs : The bromine atom (electron-withdrawing) and methoxy group (electron-donating) induce a 78.15° tilt in the acetic acid group relative to the benzene ring. The C–C–C bond angles (118.2°–121.5°) reflect electronic redistribution caused by bromine .
- The bulkier isopropoxy group (vs. methoxy) may increase steric effects, influencing packing efficiency in crystals .
Hydrogen Bonding :
Physicochemical Properties
- Fluorine’s electronegativity may counterbalance this by polarizing the aromatic ring .
- Melting Points : Brominated analogs exhibit higher melting points (~150–160°C) due to strong halogen bonding and dense crystal packing. Fluorinated derivatives typically have lower melting points (~100–120°C) owing to weaker intermolecular forces .
Biological Activity
2-(3-Fluoro-4-isopropoxyphenyl)acetic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of phenylacetic acids, which are known for their diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid, including its mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure
The structural formula of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid can be represented as follows:
Here, the compound features a fluorine atom and an isopropoxy group attached to a phenyl ring, which may influence its biological properties.
The biological activity of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Research indicates that compounds with similar structures often exert their effects through:
- Inhibition of cell proliferation: Many analogs demonstrate potent antiproliferative activity against various cancer cell lines.
- Induction of apoptosis: The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis via caspase activation |
| Hs578T (Triple-Negative Breast Cancer) | 0.033 | Cell cycle arrest at G1 phase |
| MDA-MB-231 (Breast Cancer) | 0.620 | Inhibition of proliferation |
These results indicate that the compound exhibits significant potency, particularly in breast cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study published in MDPI highlighted the effectiveness of 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid in reducing cell viability in MCF-7 cells by over 60% at concentrations as low as 1 µM. The study also demonstrated that the compound activates caspase-3, a key executor in the apoptotic pathway .
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound may reduce tumor growth in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
- Comparative Analysis : In comparison with standard chemotherapeutics like doxorubicin, 2-(3-Fluoro-4-isopropoxyphenyl)acetic acid showed lower toxicity to non-cancerous cells while maintaining efficacy against cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
